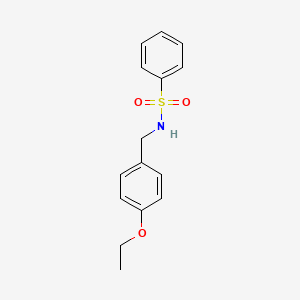

N-(4-ethoxybenzyl)benzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(4-ethoxyphenyl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S/c1-2-19-14-10-8-13(9-11-14)12-16-20(17,18)15-6-4-3-5-7-15/h3-11,16H,2,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPBRXSSVPSSSLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 4 Ethoxybenzyl Benzenesulfonamide

Established Synthetic Routes for N-(4-ethoxybenzyl)benzenesulfonamide

The synthesis of this compound is primarily rooted in traditional methods of sulfonamide bond formation, which have been refined over time to enhance efficiency and yield.

Classical Sulfonamide Formation Strategies via Nucleophilic Acyl Substitution

The most fundamental and widely employed method for synthesizing this compound is the reaction between 4-ethoxybenzylamine and benzenesulfonyl chloride. This reaction is a classic example of nucleophilic acyl substitution, often conducted under Schotten-Baumann conditions. youtube.comlibretexts.org In this process, the nitrogen atom of the 4-ethoxybenzylamine acts as a nucleophile, attacking the electrophilic sulfur atom of the benzenesulfonyl chloride. The departure of the chloride ion, a good leaving group, results in the formation of the stable sulfonamide N-S bond.

The general reaction is as follows:

Reactants : 4-ethoxybenzylamine and Benzenesulfonyl Chloride

Product : this compound

Byproduct : Hydrochloric acid (HCl)

To neutralize the HCl byproduct, which can protonate the starting amine and render it non-nucleophilic, a base is typically added to the reaction mixture. Common bases used for this purpose include pyridine (B92270), triethylamine (B128534), or aqueous sodium carbonate. nih.govmdpi.comorgsyn.org For instance, a general procedure involves stirring the primary amine and the sulfonyl chloride in the presence of a base like aqueous sodium carbonate in a suitable solvent system. nih.govnih.gov

Optimization of Reaction Conditions and Yields for this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, base, reaction temperature, and reaction time.

Initial methods employing solvents like dichloromethane (B109758) in the presence of pyridine were sometimes found to result in lower yields and required extended reaction times. nsf.gov More efficient syntheses have been developed by exploring different solvent and base combinations. For example, conducting the reaction in a biphasic system with water and a base like sodium carbonate at room temperature has proven effective for similar sulfonamides, often yielding products in the range of 72-73% after simple workup and crystallization. nih.govnih.gov Another approach involves using pyridine not only as a base but also as the solvent, with the reaction mixture being heated under reflux for a couple of hours. mdpi.com The use of tetrahydrofuran (B95107) (THF) as a solvent with an aqueous solution of sodium hydroxide (B78521) has also been reported for the N-alkylation of related sulfonamides. nsf.gov

The following table summarizes various conditions used in the synthesis of analogous benzenesulfonamides, which can be adapted for the synthesis of the title compound.

| Base | Solvent | Temperature | Duration | Typical Yield | Reference |

| Aqueous Sodium Carbonate | Water | Room Temperature | 30 minutes | ~72% | nih.gov |

| Pyridine | Pyridine | Reflux | 2 hours | - | mdpi.com |

| Triethylamine | Dichloromethane (DCM) | 0°C to Room Temp | 20 minutes | ~91% | orgsyn.org |

| Sodium Hydroxide | Tetrahydrofuran (THF) | Room Temperature | 24 hours | - | nsf.gov |

Advanced Synthetic Approaches and Innovations in Benzenesulfonamide (B165840) Synthesis

Beyond classical methods, modern organic synthesis has introduced innovative and more efficient pathways for forming benzenesulfonamides, focusing on sustainability, atom economy, and catalytic efficiency.

Development of Efficient and Selective Pathways for this compound

Advanced synthetic strategies offer alternatives to the conventional use of sulfonyl chlorides. One such innovative approach is the manganese-catalyzed N-alkylation of sulfonamides using alcohols, a process operating on the "borrowing hydrogen" principle. acs.org In the context of this compound, this would involve the reaction of benzenesulfonamide with 4-ethoxybenzyl alcohol in the presence of a manganese catalyst. This method is advantageous as it uses more environmentally benign alcohols instead of benzyl (B1604629) halides or other activated species and typically generates water as the only byproduct. For example, the reaction of p-toluenesulfonamide (B41071) and 4-methoxybenzyl alcohol using a manganese catalyst yielded the corresponding product in 91% yield. acs.org

Other advanced methods reported for similar compounds include:

One-Pot Synthesis : A two-step process involving the initial formation of a primary sulfonamide followed by in-situ benzylation has been developed, with the potential for a one-pot reaction, streamlining the synthetic process. nsf.gov

Ternary Catalytic Systems : A method utilizing a specific catalyst system of ethyltriphenylphosphonium bromide, a silver compound, and porphyrin has been patented for the synthesis of N-tert-butyl substituted benzenesulfonamides from ethers, though it is noted for its low yield in some cases. google.com

Reductive Condensation : A phosphorus(III)-mediated reductive condensation between α-keto esters and sulfonamides provides a pathway to α-amino ester derivatives, showcasing a different type of bond formation. orgsyn.org

Mechanistic Investigations of this compound Formation

The formation of this compound and its analogs has been the subject of mechanistic studies.

Nucleophilic Acyl Substitution Mechanism : The classical synthesis from benzenesulfonyl chloride proceeds via a well-understood nucleophilic acyl substitution pathway. The amine nucleophile attacks the sulfuryl center, leading to a transient tetrahedral intermediate which then collapses by expelling the chloride leaving group. libretexts.org

Manganese-Catalyzed N-Alkylation Mechanism : The proposed mechanism for the manganese-catalyzed reaction begins with the dehydrogenation of the alcohol (e.g., 4-ethoxybenzyl alcohol) by the manganese complex to form the corresponding aldehyde and a manganese hydride species. This is followed by the condensation of the aldehyde with the sulfonamide (benzenesulfonamide) to form an N-sulfonyl imine intermediate. The final step is the reduction of this imine by the manganese hydride to yield the N-alkylated sulfonamide product and regenerate the active catalyst. acs.org

Sₙ1-like Mechanism for Benzylation : In the N-alkylation of a pre-formed primary sulfonamide with a benzyl halide, an Sₙ1-like mechanism has been proposed. This is particularly relevant when the sulfonamide nitrogen is weakly nucleophilic. The reaction conditions are set to favor the formation of a benzylic carbocation, which is then attacked by the sulfonamide anion. nsf.gov

Derivatization Strategies for this compound Analogs

The this compound scaffold is a versatile platform for creating a diverse library of analogs through various derivatization strategies. These modifications are often pursued to explore structure-activity relationships for various biological targets. nih.govnih.govnih.gov

Key derivatization strategies include:

Modification of the Benzenesulfonyl Group : The aromatic ring of the benzenesulfonyl moiety can be substituted with various functional groups. This is typically achieved by starting with a correspondingly substituted benzenesulfonyl chloride, such as 4-methyl (tosyl), 4-methoxy, 4-bromo, or 2-nitro derivatives. nih.govmdpi.comorgsyn.orgacs.org

Modification of the Benzyl Group : The 4-ethoxybenzyl portion can be altered. While the title compound has an ethoxy group, analogs with methoxy (B1213986), trifluoromethyl, or other substituents can be synthesized by starting with the appropriate substituted benzylamine. acs.org

N-Substitution of the Sulfonamide : The hydrogen on the sulfonamide nitrogen can be replaced with various alkyl or aryl groups. This is often accomplished via alkylation reactions, such as the Mitsunobu reaction or by using alkyl halides in the presence of a base. orgsyn.orgnsf.gov

Functional Group Interconversion : Existing functional groups on the scaffold can be chemically transformed. For example, a bromo-substituted analog can undergo palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, to introduce new carbon-carbon bonds and build more complex structures. mdpi.com

Guanidine Formation : The sulfonamide group can be used as a handle to introduce other functional groups. For instance, N-sulfonyl ureas can be converted into N-sulfonyl guanidines, which are then reacted with amines to produce a variety of 3-alkyl/benzyl-guanidino-benzenesulfonamides. nih.gov

The following table showcases the variety of analogs that can be generated from the benzenesulfonamide core structure.

| Derivatization Site | Modification Strategy | Example Starting Materials | Resulting Analog Class | Reference |

| Benzenesulfonyl Ring | Use of substituted sulfonyl chlorides | 4-Methylbenzenesulfonyl chloride | N-(4-ethoxybenzyl)-4-methylbenzenesulfonamide | nih.govacs.org |

| Benzyl Ring | Use of substituted benzylamines | 4-Methoxybenzylamine | N-(4-Methoxybenzyl)benzenesulfonamide | acs.org |

| Sulfonamide Nitrogen | N-alkylation | This compound + Alkyl Halide | N-Alkyl-N-(4-ethoxybenzyl)benzenesulfonamide | orgsyn.orgnsf.gov |

| Aromatic Ring (Post-synthesis) | Suzuki-Miyaura Coupling | N-(4-ethoxybenzyl)-4-bromobenzenesulfonamide | N-(4-ethoxybenzyl)-4-arylbenzenesulfonamide | mdpi.com |

| Sulfonamide Group | Conversion to Guanidine | Sulfaguanidine derivatives + Amines | 4-(3-Benzylguanidino)benzenesulfonamides | nih.gov |

| Amine (Pre-synthesis) | Peptide Derivatization | Peptides + 4-formyl-benzenesulfonic acid | N-terminally sulfonated peptides | dtu.dknih.gov |

N-Alkylation and N-Aralkylation Modifications of the Sulfonamide Nitrogen

The hydrogen atom on the sulfonamide nitrogen of this compound is acidic, facilitating its removal by a base to generate a nucleophilic anion. This anion can then react with various electrophiles, such as alkyl and aralkyl halides, to yield N-substituted derivatives.

A common and effective method for the N-alkylation and N-aralkylation of sulfonamides involves the use of an alkyl or aralkyl halide in the presence of a base. For instance, the reaction of a parent sulfonamide with an electrophile in the presence of sodium hydride (NaH) in a polar aprotic solvent like N,N-dimethylformamide (DMF) is a well-established procedure. nih.govresearchgate.netajphs.com In a typical reaction, the sulfonamide is deprotonated by NaH to form the corresponding sodium salt, which then undergoes a nucleophilic substitution reaction with the halide. nih.govresearchgate.netajphs.com

Another versatile method for achieving these transformations is the Mitsunobu reaction. This reaction allows for the N-alkylation of sulfonamides with a broad range of primary and secondary alcohols. The reaction is typically carried out using a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The sulfonamide acts as the nucleophile in this process.

Furthermore, manganese-catalyzed N-alkylation of sulfonamides using alcohols as alkylating agents presents an efficient and environmentally benign alternative. acs.org This "borrowing hydrogen" methodology involves the temporary oxidation of the alcohol to an aldehyde, which then reacts with the sulfonamide to form an N-sulfonylimine. This intermediate is subsequently reduced by a manganese hydride species, regenerating the catalyst and yielding the N-alkylated product. acs.org

The table below illustrates hypothetical examples of N-alkylation and N-aralkylation reactions of this compound based on established methodologies for similar sulfonamides.

Table 1: Examples of N-Alkylation and N-Aralkylation Reactions of this compound

| Alkylating/Aralkylating Agent | Reagents and Conditions | Product | Hypothetical Yield (%) |

|---|---|---|---|

| Ethyl Iodide | NaH, DMF | N-Ethyl-N-(4-ethoxybenzyl)benzenesulfonamide | 85-95 |

| Benzyl Bromide | K₂CO₃, DMF | N-Benzyl-N-(4-ethoxybenzyl)benzenesulfonamide | 80-90 |

| 4-Nitrobenzyl Bromide | Cs₂CO₃, CH₃CN | N-(4-Nitrobenzyl)-N-(4-ethoxybenzyl)benzenesulfonamide | 75-85 |

| Isopropyl Alcohol | PPh₃, DIAD, THF | N-Isopropyl-N-(4-ethoxybenzyl)benzenesulfonamide | 60-75 |

Note: The yields presented in this table are hypothetical and are based on typical yields reported for similar reactions on related sulfonamide substrates. Actual yields may vary depending on the specific reaction conditions and the purity of the starting materials.

Substituent Effects on Synthetic Accessibility and Reaction Efficiency

The efficiency of synthesizing this compound and its subsequent N-alkylation or N-aralkylation is influenced by the electronic properties of substituents on both the benzenesulfonyl and the 4-ethoxybenzyl moieties.

The initial synthesis of this compound typically involves the reaction of 4-ethoxybenzylamine with benzenesulfonyl chloride. The nucleophilicity of the amine is a key factor in this reaction. The ethoxy group at the para-position of the benzyl ring is an electron-donating group, which increases the electron density on the nitrogen atom of the amine, thereby enhancing its nucleophilicity and facilitating the reaction with the sulfonyl chloride.

During the N-alkylation or N-aralkylation of the sulfonamide, the acidity of the N-H bond is a critical parameter. Electron-withdrawing groups on the benzenesulfonyl ring increase the acidity of the sulfonamide proton, making it easier to deprotonate and thus more reactive towards electrophiles. Conversely, electron-donating groups on the benzenesulfonyl ring would decrease the acidity, potentially leading to slower reaction rates. For example, a study on the manganese-catalyzed N-alkylation of various benzenesulfonamides showed that electron-donating groups on the aryl unit were well-tolerated, while less nucleophilic sulfonamides with electron-withdrawing groups required more forcing conditions. acs.org Specifically, employing 4-(trifluoromethyl)benzenesulfonamide (B1329364) required using benzyl alcohol as the solvent and a stoichiometric amount of base to achieve a good yield, while strongly electron-withdrawing groups like nitro and cyano completely inhibited the N-alkylation reaction. acs.org

On the other hand, the electronic nature of the substituent on the aralkyl halide also plays a significant role. In a study on the fragmentation of nitrobenzyl carbamates, it was found that electron-donating substituents on the benzyl ring accelerated the reaction, which is consistent with the stabilization of a developing positive charge on the benzylic carbon in the transition state. nih.gov This suggests that in the N-aralkylation of this compound with substituted benzyl halides, electron-donating groups on the benzyl halide would likely increase the reaction rate.

The steric hindrance around the reacting centers also impacts reaction efficiency. Bulky substituents on either the sulfonamide or the alkylating/aralkylating agent can impede the approach of the reactants, leading to lower yields or requiring more drastic reaction conditions. For instance, a manganese-catalyzed N-alkylation study noted that the sterically congested 2,4,6-trimethylbenzyl alcohol was unreactive. acs.org

The table below summarizes the expected effects of substituents on the synthetic accessibility and reaction efficiency of this compound and its derivatives.

Table 2: Influence of Substituents on Synthetic Reactions

| Position of Substituent | Type of Substituent | Effect on Nucleophilicity/Acidity | Impact on Reaction Efficiency |

|---|---|---|---|

| On Benzenesulfonyl Ring | Electron-withdrawing (e.g., -NO₂, -CN) | Increases acidity of sulfonamide N-H | Facilitates deprotonation for N-alkylation/aralkylation |

| Electron-donating (e.g., -CH₃, -OCH₃) | Decreases acidity of sulfonamide N-H | May require stronger base or harsher conditions for N-alkylation/aralkylation | |

| On Benzyl Ring of Benzyl Halide | Electron-donating (e.g., -OCH₃) | Increases electrophilicity of benzylic carbon | Accelerates the rate of N-aralkylation |

| Electron-withdrawing (e.g., -NO₂) | Decreases electrophilicity of benzylic carbon | May slow down the rate of N-aralkylation |

| Steric Hindrance | Bulky groups near reaction center | Hinders approach of reactants | Decreases reaction rate and yield |

Advanced Spectroscopic and Structural Elucidation of N 4 Ethoxybenzyl Benzenesulfonamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering a detailed map of the hydrogen and carbon frameworks.

Proton Nuclear Magnetic Resonance (1H-NMR) Analysis and Chemical Shift Interpretation

Proton NMR (¹H-NMR) provides information about the chemical environment of hydrogen atoms within a molecule. For N-(4-ethoxybenzyl)benzenesulfonamide, the ¹H-NMR spectrum displays characteristic signals corresponding to the different types of protons present.

The aromatic protons of the benzenesulfonyl group and the 4-ethoxybenzyl group typically appear in the downfield region, generally between δ 6.5 and 8.5 ppm. The specific chemical shifts and splitting patterns are influenced by the substitution on the aromatic rings. For instance, in related sulfonamide structures, aromatic protons have been observed in this range. researchgate.net

The ethoxy group protons give rise to two distinct signals. The methylene (B1212753) protons (-O-CH₂-) are expected to appear as a quartet, while the methyl protons (-CH₃) will be a triplet. In similar compounds containing an ethyl group, these signals have been observed with a quartet around 4.21 ppm and a triplet around 1.71 ppm. researchgate.net The benzylic methylene protons (-CH₂-N) adjacent to the nitrogen atom are also readily identifiable in the spectrum. The proton on the sulfonamide nitrogen (-SO₂-NH-) often appears as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration. In some sulfonamide derivatives, this proton has been assigned a chemical shift as high as 11.03 ppm. researchgate.net

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (Benzenesulfonyl) | 7.50 - 7.90 | Multiplet |

| Aromatic (4-ethoxybenzyl) | 6.80 - 7.30 | Multiplet |

| NH (Sulfonamide) | Variable (often broad) | Singlet |

| CH₂ (Benzylic) | ~ 4.20 - 4.40 | Doublet |

| O-CH₂ (Ethoxy) | ~ 3.90 - 4.10 | Quartet |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis and Signal Assignment

Carbon-13 NMR (¹³C-NMR) complements ¹H-NMR by providing data on the carbon skeleton of the molecule. The signals in a ¹³C-NMR spectrum correspond to the different carbon environments.

For this compound, the aromatic carbons will produce signals in the range of approximately δ 114 to 140 ppm. The carbon of the ethoxy-substituted aromatic ring attached to the oxygen will be significantly downfield. For example, in a similar structure, N-(4-methoxyphenyl)methanesulfonamide, the carbon attached to the methoxy (B1213986) group appears at δ 158.0 ppm, while the other aromatic carbons are found between δ 114.8 and 129.2 ppm. rsc.org The benzylic carbon and the methylene carbon of the ethoxy group will have distinct chemical shifts, as will the methyl carbon of the ethoxy group, which will be the most upfield signal.

Table 2: Predicted ¹³C-NMR Signal Assignments for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic (C-SO₂) | ~ 139 - 141 |

| Aromatic (Benzenesulfonyl) | ~ 126 - 133 |

| Aromatic (C-O, Ethoxybenzyl) | ~ 158 - 160 |

| Aromatic (CH, Ethoxybenzyl) | ~ 114 - 130 |

| CH₂ (Benzylic) | ~ 45 - 50 |

| O-CH₂ (Ethoxy) | ~ 63 - 65 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC) for Complex Structures

For more complex derivatives of this compound, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. COSY experiments establish correlations between coupled protons, helping to identify adjacent protons in the structure, such as the coupling between the methylene and methyl protons of the ethoxy group. HSQC spectra correlate directly bonded proton and carbon atoms, allowing for unambiguous assignment of both ¹H and ¹³C signals. These techniques are crucial for confirming the connectivity and fine structural details, especially in cases of signal overlap or ambiguity in one-dimensional spectra.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

In the IR spectrum of this compound, several key absorption bands are expected. The N-H stretching vibration of the sulfonamide group typically appears in the region of 3200-3300 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group are very characteristic and strong, appearing in the ranges of 1300-1350 cm⁻¹ and 1140-1180 cm⁻¹, respectively. The S-N stretching vibration is generally observed around 900-940 cm⁻¹. nih.gov Aromatic C-H stretching vibrations are found above 3000 cm⁻¹, while aromatic C=C stretching absorptions occur in the 1450-1600 cm⁻¹ region. The C-O stretching of the ethoxy group will also be present.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Sulfonamide) | Stretching | 3200 - 3300 |

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| S=O (Sulfonyl) | Asymmetric Stretching | 1300 - 1350 |

| S=O (Sulfonyl) | Symmetric Stretching | 1140 - 1180 |

| C-O (Ether) | Stretching | 1200 - 1250 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation of sulfonamides under EI conditions is well-documented and can provide significant structural clues.

For this compound, the molecular ion peak would confirm the molecular weight of the compound. A common fragmentation pathway for sulfonamides is the cleavage of the S-N bond. nih.govresearchgate.net Another characteristic fragmentation is the loss of sulfur dioxide (SO₂), a neutral molecule with a mass of 64. researchgate.netnih.gov The fragmentation of the 4-ethoxybenzyl moiety is also expected, potentially leading to the formation of a stable tropylium-like ion or other characteristic fragments. The fragmentation of N-alkylsulfabenzamides has been shown to proceed through specific rearrangement processes. nih.govresearchgate.net In some cases, the fragmentation of N-phenyl benzenesulfonamides can lead to the formation of an anilide anion or a carbazolide anion after the initial SO₂ elimination. nih.govresearchgate.net

Table 4: Potential EI-MS Fragmentation Ions for this compound

| m/z Value | Proposed Fragment | Description |

|---|---|---|

| [M]⁺ | [C₁₅H₁₇NO₃S]⁺ | Molecular Ion |

| [M-64]⁺ | [C₁₅H₁₇NO]⁺ | Loss of SO₂ |

| 155 | [C₆H₅SO₂]⁺ | Benzenesulfonyl cation |

| 135 | [C₉H₁₁O]⁺ | 4-Ethoxybenzyl cation |

| 107 | [C₇H₇O]⁺ | Fragment from ethoxybenzyl group |

| 91 | [C₇H₇]⁺ | Tropylium ion |

Table 5: List of Compound Names

| Compound Name |

|---|

| This compound |

| N-(4-methoxyphenyl)methanesulfonamide |

| N-alkylsulfabenzamides |

High-Resolution Mass Spectrometry (HR-MS) for Elemental Composition

High-Resolution Mass Spectrometry (HR-MS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by providing highly accurate mass measurements. ucr.edu Unlike low-resolution mass spectrometry which provides nominal mass, HR-MS instruments, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can measure the mass-to-charge ratio (m/z) of an ion to within a few parts per million (ppm). researchgate.net This level of precision allows for the differentiation between molecules that have the same nominal mass but different elemental formulas.

For this compound, the theoretical exact mass of the protonated molecule ([M+H]⁺) can be calculated based on its elemental formula, C₁₅H₁₇NO₃S. By comparing this theoretical value with the experimentally measured accurate mass, the elemental composition can be confidently confirmed.

Table 1: Theoretical and Expected HR-MS Data for this compound

| Ion | Elemental Formula | Theoretical m/z |

| [M+H]⁺ | C₁₅H₁₈NO₃S⁺ | 292.1002 |

| [M+Na]⁺ | C₁₅H₁₇NNaO₃S⁺ | 314.0821 |

Note: The data in this table is theoretical and serves as an example of what would be expected from an HR-MS analysis.

The process involves calibrating the instrument with a known standard to ensure high mass accuracy. ucr.edu The high resolving power of these instruments also aids in separating the isotopic peaks, further confirming the elemental composition. Modern LC-HRMS (Liquid Chromatography-High-Resolution Mass Spectrometry) methods allow for the analysis of complex mixtures, ensuring that the measured mass corresponds to the compound of interest. nih.govchemrxiv.org

X-ray Crystallography for Solid-State Structural Determination

The crystal structures of analogous benzenesulfonamides, such as 4-methyl-N-(4-methylbenzyl)benzenesulfonamide and various N-(aryl)arylsulfonamides, reveal common conformational features. nih.govnsf.gov It is anticipated that the this compound molecule would adopt a non-planar conformation. The geometry around the sulfur atom is expected to be a distorted tetrahedron.

Table 2: Representative Crystallographic Data for an Analogous Benzenesulfonamide (B165840) Derivative

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | nsf.gov |

| Space Group | Pna2₁ | nsf.gov |

| a (Å) | 18.6919 (18) | nsf.gov |

| b (Å) | 10.5612 (10) | nsf.gov |

| c (Å) | 8.1065 (8) | nsf.gov |

| V (ų) | 1600.3 (3) | nsf.gov |

| Z | 4 | nsf.gov |

Note: This data is for N-allyl-N-benzyl-4-methylbenzenesulfonamide and is presented to illustrate typical crystallographic parameters for this class of compounds.

The solid-state structure of molecular crystals is governed by a network of intermolecular interactions. rsc.org In benzenesulfonamide derivatives, the most prominent interactions are hydrogen bonds involving the sulfonamide group. The N-H group typically acts as a hydrogen bond donor, while the sulfonyl oxygen atoms (O=S=O) act as acceptors. This often leads to the formation of characteristic motifs, such as chains or dimers. nih.govnsf.gov

For instance, in the crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide, molecules form centrosymmetric dimers through N-H···O hydrogen bonds between the sulfonamide groups. nsf.gov These dimers are then further linked into more extended structures.

Computational Chemistry and Molecular Modeling of N 4 Ethoxybenzyl Benzenesulfonamide

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost for studying medium-sized organic molecules like N-(4-ethoxybenzyl)benzenesulfonamide. nih.govnih.gov These calculations help in elucidating the electronic structure, stability, and reactivity of the molecule. mkjc.in

The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. Methods like DFT with the B3LYP functional and a basis set such as 6-31G(d,p) are commonly employed for this purpose. nih.govnih.gov

Table 1: Predicted Geometric and Energetic Parameters for this compound Note: This data is representative and based on typical values from DFT calculations on analogous benzenesulfonamide (B165840) structures. Actual values would require a specific calculation for this molecule.

| Parameter | Description | Typical Predicted Value |

|---|---|---|

| Total Energy | The total electronic energy of the optimized molecule at 0 K. | (Varies with method) |

| S-N Bond Length | The distance between the sulfur and nitrogen atoms in the sulfonamide group. | ~1.65 Å |

| C-S-N Bond Angle | The angle formed by the carbon of the benzenesulfonyl group, the sulfur, and the nitrogen. | ~107° |

| N-C (benzyl) Bond Length | The distance between the sulfonamide nitrogen and the benzylic carbon. | ~1.47 Å |

| Dipole Moment | A measure of the overall polarity of the molecule. | ~4-5 Debye |

The electronic properties derived from DFT calculations are crucial for predicting molecular reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy relates to the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). wuxiapptec.com

The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is typically localized on the electron-rich ethoxybenzyl ring, while the LUMO may be distributed across the benzenesulfonyl group.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. mkjc.in Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, such as around the oxygen atoms of the sulfonamide and ethoxy groups. Regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. The MEP map can predict sites for hydrogen bonding and other non-covalent interactions, which are critical for biological activity. nih.govnih.gov These analyses help predict potential reaction pathways, such as electrophilic substitution on the aromatic rings or reactions involving the acidic N-H proton of the sulfonamide group.

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.gov This method is instrumental in drug discovery for identifying potential biological targets and understanding the structural basis of ligand-receptor interactions. For this compound, docking simulations can screen for potential protein targets and predict its binding mode and affinity.

Docking studies on various benzenesulfonamide analogs have revealed common interaction patterns with a range of protein targets, including carbonic anhydrases, kinases, and cholinesterases. mdpi.comnih.gov The analysis of the binding site involves identifying key intermolecular interactions between the ligand and the amino acid residues of the protein.

Common interactions for sulfonamides include:

Hydrogen Bonding: The sulfonamide group is a potent hydrogen bond donor (N-H) and acceptor (S=O). The oxygen atoms frequently form hydrogen bonds with backbone amides or the side chains of residues like tyrosine, serine, and histidine. nih.govnih.gov

Hydrophobic Interactions: The two benzene (B151609) rings in this compound can engage in hydrophobic and π-π stacking interactions with aromatic residues such as tryptophan, tyrosine, and phenylalanine within the binding pocket. nih.gov

Coordination: In metalloenzymes like carbonic anhydrase, the deprotonated sulfonamide nitrogen coordinates directly with the active site metal ion (typically zinc). mdpi.com

By docking this compound into the active sites of these known sulfonamide-binding proteins, one can generate a hypothetical binding pose and analyze the specific interactions that stabilize the complex.

A primary goal of molecular docking is to predict the binding affinity of a ligand to its target. This is accomplished using scoring functions that estimate the free energy of binding. The output is typically a numerical score (e.g., in kcal/mol) that ranks different binding poses and can be used to compare the affinity of different ligands for the same target. nih.gov A more negative score generally indicates a stronger, more favorable binding interaction. mdpi.com

The docking algorithm samples numerous possible orientations (poses) of the ligand within the binding site and scores each one. The optimal binding orientation is the pose with the best (lowest) score, representing the most likely conformation of the ligand-protein complex. This predicted pose provides a structural hypothesis for how the molecule exerts its biological effect, guiding further experimental validation and lead optimization. nih.govacs.org

Table 2: Representative Predicted Binding Affinities of Benzenesulfonamide Analogs Against Various Protein Targets Note: This table compiles representative data from different studies to illustrate the range of binding affinities observed for this class of compounds.

| Compound Type | Protein Target | Predicted Binding Affinity (IC₅₀ or Kᵢ) | Reference Study Type |

|---|---|---|---|

| 4-Phthalimidobenzenesulfonamide analog | Acetylcholinesterase (AChE) | 1.35 µM (IC₅₀) | Enzyme Inhibition Assay / Docking nih.gov |

| Benzenesulfonamide-thiazolidinone analog | Carbonic Anhydrase IX (CA IX) | 25.5 nM (Kᵢ) | Enzyme Inhibition Assay / Docking mdpi.com |

| Bicyclic Sulfonamide analog | FKBP12 | 2.6 nM (KD) | Fluorescence Polarization Assay nih.govacs.org |

| N-substituted benzenesulfonamide-imine | Fish Sperm DNA (FSdsDNA) | 3.10 x 10⁴ M⁻¹ (Kb) | Spectroscopic Titration / Docking nih.gov |

Molecular Dynamics (MD) Simulations for Dynamic Interactions and Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. frontiersin.org For this compound, an MD simulation of its complex with a protein target can assess the stability of the predicted binding pose and characterize the flexibility of the ligand and protein. springernature.com

The simulation begins with the lowest-energy pose from molecular docking. The system is solvated in a water box with ions to mimic physiological conditions. Over a simulation period of nanoseconds to microseconds, the trajectory of all atoms is recorded. Analysis of this trajectory can reveal:

Stability of the Complex: The Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms is monitored. A stable RMSD value over time suggests that the complex is not undergoing major conformational changes and that the binding pose is stable. researchgate.net

Flexibility of Residues: The Root Mean Square Fluctuation (RMSF) of individual amino acid residues can identify which parts of the protein are flexible and which are constrained by ligand binding.

Interaction Persistence: MD simulations allow for the analysis of the persistence of key interactions, like hydrogen bonds, over time. A hydrogen bond that is present for a high percentage of the simulation time is considered a stable and important contributor to binding affinity. nih.gov

Solvent Effects: The simulation explicitly models the role of water molecules, which can mediate or compete with ligand-protein interactions. The Solvent Accessible Surface Area (SASA) can be calculated to see how ligand binding affects the protein's exposure to the solvent. researchgate.net

Pharmacophore Modeling and Virtual Screening Applications for Benzenesulfonamide Scaffolds

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model represents the key interaction points, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings, that are critical for binding to a biological target.

For the benzenesulfonamide scaffold, which is a common motif in a wide range of biologically active compounds, pharmacophore models are instrumental in discovering new derivatives with enhanced potency and selectivity. nih.govsigmaaldrich.com The development of a pharmacophore hypothesis for a series of benzenesulfonamide derivatives typically involves aligning a set of active compounds and extracting their common chemical features. uni.lu This process generates a 3D template that can be used to search large chemical databases for novel compounds that match the pharmacophoric requirements.

In the context of this compound, a hypothetical pharmacophore model can be constructed based on its structural components and the known interactions of similar benzenesulfonamide-containing molecules. The key features would likely include:

An aromatic ring from the benzenesulfonyl group.

A hydrogen bond acceptor and donor from the sulfonamide group (-SO2NH-).

A hydrophobic feature from the ethoxy group.

Another aromatic ring from the benzyl (B1604629) group.

Table 1: Hypothetical Pharmacophore Features of this compound

| Pharmacophore Feature | Location on this compound | Potential Interaction |

| Aromatic Ring (AR1) | Phenyl group of the benzenesulfonyl moiety | π-π stacking, hydrophobic interactions |

| Hydrogen Bond Acceptor (HBA) | Oxygen atoms of the sulfonamide group | Hydrogen bonding with receptor amino acids |

| Hydrogen Bond Donor (HBD) | Nitrogen atom of the sulfonamide group | Hydrogen bonding with receptor amino acids |

| Hydrophobic (HY) | Ethoxy group | van der Waals, hydrophobic interactions |

| Aromatic Ring (AR2) | Benzyl group | π-π stacking, hydrophobic interactions |

This pharmacophore model can then be employed in virtual screening campaigns. Virtual screening is a computational technique that involves the rapid assessment of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. By using the pharmacophore model as a filter, researchers can efficiently sift through millions of virtual compounds and select a smaller, more manageable set for experimental testing. This approach significantly accelerates the initial stages of drug discovery by prioritizing compounds with a higher probability of being active. For instance, a virtual screen using a benzenesulfonamide-based pharmacophore could identify novel inhibitors of enzymes like carbonic anhydrase or cyclooxygenase-2, for which benzenesulfonamides are known inhibitors.

In Silico Prediction of ADME-Relevant Molecular Properties for Research Compound Prioritization

The success of a potential drug candidate is not solely dependent on its biological activity but also on its pharmacokinetic profile, which is often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). Predicting these properties early in the drug discovery process is crucial to avoid costly failures in later stages. In silico ADME prediction models use the chemical structure of a compound to estimate its physicochemical and pharmacokinetic properties.

For this compound, various ADME-relevant properties can be predicted using computational tools. These predictions are based on quantitative structure-property relationship (QSPR) models and established rules like Lipinski's Rule of Five, which helps to assess the "drug-likeness" of a compound.

Key in silico predicted ADME properties for a compound like this compound would include its molecular weight, lipophilicity (LogP), number of hydrogen bond donors and acceptors, polar surface area (PSA), and aqueous solubility. These parameters are critical determinants of a compound's ability to be absorbed through the gut wall, distribute into tissues, cross the blood-brain barrier, and be metabolized and excreted.

Table 2: Illustrative In Silico Predicted ADME Properties for this compound

| Property | Predicted Value | Importance in Drug Discovery |

| Molecular Weight ( g/mol ) | 291.35 | Influences diffusion and absorption; generally < 500 for oral drugs. |

| LogP (o/w) | 2.8 - 3.2 | A measure of lipophilicity; affects absorption, distribution, and metabolism. |

| Hydrogen Bond Donors | 1 | Influences solubility and membrane permeability. |

| Hydrogen Bond Acceptors | 3 | Influences solubility and membrane permeability. |

| Polar Surface Area (Ų) | 68.5 | Relates to membrane permeability; lower values favor CNS penetration. |

| Aqueous Solubility (logS) | -3.5 to -4.0 | Affects absorption and formulation. |

| Blood-Brain Barrier (BBB) Permeability | Low to Moderate | Predicts the ability to cross into the central nervous system. |

Disclaimer: The values in this table are illustrative and represent typical predicted ranges for compounds of the benzenesulfonamide class. Actual experimental values may vary.

By generating such a profile for this compound and other research compounds, scientists can prioritize which molecules to synthesize and test in more resource-intensive in vitro and in vivo assays. For example, a compound with predicted poor oral absorption or high potential for metabolic instability might be deprioritized in favor of a candidate with a more favorable in silico ADME profile. This computational pre-screening is a cornerstone of modern, efficient drug discovery and development.

Investigation of Biological Targets and Mechanistic Modulations by N 4 Ethoxybenzyl Benzenesulfonamide and Its Analogs

Enzyme Inhibition Studies and Mechanism of Action

Benzenesulfonamide (B165840) derivatives have been extensively studied as inhibitors of a wide range of enzymes, playing crucial roles in various pathological conditions. The following subsections detail the inhibitory mechanisms of N-(4-ethoxybenzyl)benzenesulfonamide and related compounds against several key enzymes.

Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. tandfonline.comnih.gov The primary mechanism of inhibition involves the sulfonamide moiety (–SO₂NH₂) coordinating to the zinc ion (Zn²⁺) located in the active site of the enzyme. nih.govnih.gov This interaction displaces a water molecule or hydroxide (B78521) ion that is essential for the catalytic hydration of carbon dioxide to bicarbonate. mdpi.com The sulfonamide group binds to the zinc ion as an anion, forming a stable complex that blocks the enzyme's activity. nih.gov

The tail approach, which involves modifying the scaffold attached to the sulfonamide group, has been utilized to achieve isoform-selective inhibition among the 15 human CA isoforms. nih.govnih.gov For instance, a series of benzenesulfonamides incorporating pyrazole- and pyridazinecarboxamide moieties demonstrated isoform-selective inhibition against cytosolic human carbonic anhydrases (hCA) I and II, as well as the transmembrane, tumor-associated isoforms hCA IX and XII. nih.gov Similarly, certain 4-(3-alkyl/benzyl-guanidino)benzenesulfonamides have shown satisfactory selectivity towards CA VII over CA I and II, with inhibition constants (Kᵢ) in the subnanomolar range. nih.gov

Research on various benzenesulfonamide derivatives has yielded compounds with potent inhibitory activity against different CA isoforms. For example, some novel benzene (B151609) sulfonamides exhibited Kᵢ values ranging from 39.20 ± 2.10 nM to 131.54 ± 12.82 nM for CA I and 50.96 ± 9.83 nM to 147.94 ± 18.75 nM for CA II. nih.gov Another study reported sulfonamide derivatives with IC₅₀ values against CA II as low as 2.02 µM, which was more potent than the standard drug acetazolamide (B1664987) (IC₅₀ = 5.86 µM). ingentaconnect.com The development of new aryl thiazolone–benzenesulfonamides has led to excellent enzyme inhibition against CA IX with IC₅₀ values in the range of 10.93–25.06 nM. nih.gov

Interactive Data Table: Carbonic Anhydrase Inhibition by Sulfonamide Derivatives

| Compound Class/Derivative | Target Isoform(s) | Inhibition Values (Kᵢ or IC₅₀) | Reference |

|---|---|---|---|

| 4-(3-alkyl/benzyl-guanidino)benzenesulfonamides | CA VII (selective over CA I, II) | Subnanomolar Kᵢ values | nih.gov |

| Novel Benzene Sulfonamides | CA I | Kᵢ: 39.20 ± 2.10 nM to 131.54 ± 12.82 nM | nih.gov |

| Novel Benzene Sulfonamides | CA II | Kᵢ: 50.96 ± 9.83 nM to 147.94 ± 18.75 nM | nih.gov |

| Sulfonamide Derivative 3a | CA II | IC₅₀: 2.02 µM | ingentaconnect.com |

| Aryl Thiazolone–benzenesulfonamides | CA IX | IC₅₀: 10.93–25.06 nM | nih.gov |

Sulfonamide-based compounds have emerged as inhibitors of cholinesterases, which are key enzymes in the breakdown of the neurotransmitter acetylcholine. The inhibition of these enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a therapeutic strategy for conditions like Alzheimer's disease.

Studies have shown that some sulfonamide derivatives exhibit potent and selective inhibition of BChE. For instance, a series of N,2-diphenyl-2-(phenylsulfonamido)acetamide derivatives were developed, with some compounds showing significant activity against BChE. nih.gov Compounds 30 and 33 from this series were the most active, with IC₅₀ values of 7.331 ± 0.946 µM and 10.964 ± 0.936 µM, respectively. nih.gov Molecular docking analysis revealed that these compounds interact with key residues in the BChE active site, such as Trp82, Trp231, Leu286, and His438. nih.gov These inhibitors were found to be non-competitive. nih.gov

Other research has focused on novel sulfonamide-based carbamates, which have demonstrated strong preferential inhibition of BChE. mdpi.com For example, benzyl (B1604629) {(2S)-1-[(2-methoxybenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamate (5k ) was found to be approximately nine times more effective at inhibiting BChE than the clinically used drug rivastigmine. mdpi.com

Additionally, a series of benzene sulfonamides were synthesized and showed highly potent inhibition of AChE, with Kᵢ values in the nanomolar range (28.11 ± 4.55 nM to 145.52 ± 28.68 nM). nih.gov

Interactive Data Table: Cholinesterase Inhibition by Sulfonamide Derivatives

| Compound/Derivative Class | Target Enzyme | Inhibition Value (IC₅₀ or Kᵢ) | Reference |

|---|---|---|---|

| N,2-diphenyl-2-(phenylsulfonamido)acetamide (Compound 30) | BChE | IC₅₀: 7.331 ± 0.946 µM | nih.gov |

| N,2-diphenyl-2-(phenylsulfonamido)acetamide (Compound 33) | BChE | IC₅₀: 10.964 ± 0.936 µM | nih.gov |

| Benzene Sulfonamides (general series) | AChE | Kᵢ: 28.11 ± 4.55 nM to 145.52 ± 28.68 nM | nih.gov |

| Benzyl {(2S)-1-[(2-methoxybenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamate (5k) | BChE | IC₅₀: 4.33 µM | mdpi.com |

Lipoxygenases (LOXs) are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, leading to the production of inflammatory mediators like leukotrienes. rsc.org The inhibition of LOX is a key strategy for developing anti-inflammatory agents.

Benzenesulfonamide derivatives have been identified as effective LOX inhibitors. nih.gov One study led to the development of an N-phenylbenzenesulfonamide derivative (compound 47 ) with potent inhibitory activity against 5-LOX, showing an IC₅₀ of 0.4 µM in intact cells. nih.gov This compound was found to prevent the interaction of 5-LOX with its activating protein (FLAP) at the nuclear envelope. nih.gov

The synthesis of N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides has also yielded compounds with lipoxygenase inhibitory activity. nih.gov Specifically, N-(3-phenylpropyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (5c ) and N-(4-chlorobenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (5e ) showed decent inhibition against lipoxygenase with IC₅₀ values of 85.79 ± 0.48 µM and 89.32 ± 0.34 µM, respectively. nih.gov

Further research into 4-(toluene-4-sulfonylamino)-benzoic acid derivatives revealed that N-alkylated products were more active against lipoxygenase than O-alkylated ones, with some compounds exhibiting IC₅₀ values in the range of 15.8 ± 0.57 to 91.7 ± 0.61 µmol. nih.gov

Interactive Data Table: Lipoxygenase Inhibition by Benzenesulfonamide Analogs

| Compound/Derivative Class | Target Enzyme | Inhibition Value (IC₅₀) | Reference |

|---|---|---|---|

| N-phenylbenzenesulfonamide (Compound 47) | 5-LOX (in intact cells) | 0.4 µM | nih.gov |

| N-(3-phenylpropyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (5c) | Lipoxygenase | 85.79 ± 0.48 µM | nih.gov |

| N-(4-chlorobenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (5e) | Lipoxygenase | 89.32 ± 0.34 µM | nih.gov |

| 4-(toluene-4-sulfonylamino)-benzoic acid derivatives | Lipoxygenase | 15.8 ± 0.57 to 91.7 ± 0.61 µmol | nih.gov |

Alpha-glucosidase is an enzyme responsible for breaking down complex carbohydrates into simpler sugars, which are then absorbed into the bloodstream. Inhibitors of this enzyme are used to manage postprandial hyperglycemia in diabetic patients. researchgate.net Sulfonamide derivatives have been identified as potent inhibitors of α-glucosidase. scribd.com

Heterocyclic compounds bearing a sulfonamide scaffold, such as indole (B1671886) sulfonamides and coumarin (B35378) sulfonamides, have been shown to effectively inhibit α-glucosidase activity. researchgate.net A series of novel soritin sulfonamide derivatives demonstrated superior α-glucosidase inhibition compared to the standard drug acarbose (B1664774), with IC₅₀ values ranging from 3.81 ± 1.67 µM to 265.40 ± 1.58 µM. researchgate.net The most potent among them was a trichloro phenyl substituted compound with an IC₅₀ of 3.81 ± 1.67 µM. researchgate.net

Benzotriazinone sulfonamides have also been investigated as α-glucosidase inhibitors. researchgate.net A nitro derivative from this class showed promising activity with an IC₅₀ value of 32.37 ± 0.15 µM, which is more potent than acarbose (IC₅₀ = 37.38 ± 0.12 µM). researchgate.net Furthermore, diversified 2-(3-(3-methoxybenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govscribd.comthiazin-2-yl)-N-arylacetamides, a class of cyclic sulfonamides, have demonstrated good inhibition of α-glucosidase with IC₅₀ values between 25.88–46.25 μM. mdpi.com Kinetic studies suggest a non-competitive type of inhibition for some of these compounds. mdpi.com

Interactive Data Table: Alpha-Glucosidase Inhibition by Sulfonamide Derivatives

| Compound Class/Derivative | Inhibition Value (IC₅₀) | Reference |

|---|---|---|

| Soritin Sulfonamide Derivatives | 3.81 ± 1.67 µM to 265.40 ± 1.58 µM | researchgate.net |

| Benzotriazinone Sulfonamide (Nitro derivative) | 32.37 ± 0.15 µM | researchgate.net |

| Cyclic Sulfonamides (N-arylacetamides) | 25.88–46.25 μM | mdpi.com |

| Acarbose (Standard) | 37.38 ± 0.12 µM | researchgate.net |

The inhibitory activity of benzenesulfonamide analogs extends beyond the enzymes previously discussed. Research has identified their potential to modulate other critical enzyme systems.

One such target is glyoxalase I (Glx-I) , an enzyme overexpressed in cancerous cells that detoxifies harmful metabolites. nih.govnih.gov Inhibition of Glx-I is a strategy for cancer therapy. A series of 1,4-benzenesulfonamide derivatives were designed and evaluated as Glx-I inhibitors. nih.govnih.gov Among these, (E)-2-hydroxy-5-((4-sulfamoylphenyl)diazenyl)benzoic acid (26 ) and (E)-4-((8-hydroxyquinolin-5-yl)diazenyl) benzenesulfonamide (28 ) showed potent Glx-I inhibitory activity with IC₅₀ values of 0.39 µM and 1.36 µM, respectively. nih.govnih.gov

Another enzyme system modulated by benzenesulfonamides is the peroxiredoxin family. Human peroxiredoxin 5 (PRDX5) is an essential organelle involved in the metabolism of reactive oxygen species (ROS). nih.gov Studies on benzenesulfonamide derivatives have explored their interaction with such antioxidant enzymes, highlighting the broad spectrum of biological activities for this class of compounds. nih.gov

Furthermore, benzenesulfonamide derivatives have been investigated as inhibitors of tropomyosin receptor kinase A (TrkA) , a target for glioblastoma treatment. nih.gov An analog, AL106 , was found to have significant cytotoxic potential against U87 glioblastoma cells, with in silico analysis suggesting it forms stabilizing hydrophobic and charged interactions with key residues of TrkA. nih.gov

Receptor Binding Studies and Receptor-Ligand Interactions

In addition to enzyme inhibition, this compound and its analogs can exert their biological effects by binding to specific receptors, acting as either antagonists or agonists.

Androgen Receptor (AR): The androgen receptor is a key target in the treatment of prostate cancer. A series of N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives were identified as novel AR antagonists that target the activation function 2 (AF2) region of the receptor. nih.gov Compound T1-12 from this series demonstrated excellent AR antagonistic activity with an IC₅₀ of 0.47 µM and was shown to effectively inhibit tumor growth in an in vivo xenograft model. nih.gov

Chemokine Receptor Type 4 (CXCR4): The interaction between CXCR4 and its ligand CXCL12 is crucial in cancer metastasis. Benzenesulfonamides have been identified as a unique class of CXCR4 antagonists. nih.gov A lead compound, 5a , showed subnanomolar potency in a binding affinity assay (IC₅₀ = 8.0 nM) and completely blocked cell invasion at a concentration of 10 nM. nih.gov

Angiotensin II Type 2 (AT₂) Receptor: A novel series of benzenesulfonamide derivatives have been designed and synthesized as selective modulators of the AT₂ receptor. frontiersin.org Within this series, compounds such as 8i , 8k , 8d , 8l , and 8h were identified as antagonists with moderate to high selectivity for the AT₂ receptor. frontiersin.org

Other Receptors: Benzenesulfonamide analogs have also been explored for their potential to interact with other receptors. For example, some derivatives have been investigated as modulators of TRAP1 (Tumor Necrosis Factor Receptor-Associated Protein 1). google.com Additionally, certain benzenesulfonamide-1,2,3-triazole hybrids have been shown to inhibit the Wnt/β-catenin signaling pathway, which is implicated in cancer pathogenesis. tandfonline.com

Interactive Data Table: Receptor Binding of Benzenesulfonamide Analogs

| Compound/Derivative Class | Receptor Target | Activity/Binding Value (IC₅₀) | Reference |

|---|---|---|---|

| N-(4-(benzyloxy)-phenyl)-sulfonamide (T1-12) | Androgen Receptor (AR) | IC₅₀: 0.47 µM (antagonist) | nih.gov |

| Benzenesulfonamide (5a) | CXCR4 | IC₅₀: 8.0 nM (antagonist) | nih.gov |

| Benzenesulfonamide derivatives (8i, 8k, 8d, 8l, 8h) | AT₂ Receptor | Selective antagonists | frontiersin.org |

Chemokine Receptor (e.g., CXCR4) Antagonism Mechanisms

The C-X-C chemokine receptor type 4 (CXCR4) and its interaction with its ligand, CXCL12 (SDF-1), are pivotal in various physiological and pathological processes, including leukocyte trafficking, hematopoiesis, and cancer metastasis. nih.gov The disruption of this interaction is a key therapeutic strategy. Benzenesulfonamides have emerged as a unique and potent class of CXCR4 antagonists. nih.goviitkgp.ac.in

The mechanism of antagonism involves the binding of these sulfonamide-based compounds to the CXCR4 receptor, thereby inhibiting the binding of its natural ligand, CXCL12. nih.gov This blockage disrupts the signaling cascade that follows receptor activation. The activation of the CXCR4/CXCL12 pathway is implicated in promoting tumor cell survival, invasion, angiogenesis, and the homing of cancer cells to metastatic sites. nih.gov By acting as antagonists, these compounds can potentially block or delay metastasis. nih.gov

Computational docking studies using the X-ray crystal structure of CXCR4 have been employed to understand the binding modes of benzenesulfonamide analogs. nih.gov The binding cavity of CXCR4 is notably large and open, and specific amino acid residues are crucial for ligand binding and signaling. nih.gov For instance, mutational studies have identified residues such as Asp97, Asp171, Asp187, and Glu288 as essential for CXCL12 binding and signaling. nih.gov Different antagonists may interact with different sets of residues. For example, the binding of some peptide antagonists involves residues like Asp171, Arg188, and Asp262. nih.gov The development of benzenesulfonamide analogs aims to optimize these interactions to achieve high-potency antagonism. nih.goviitkgp.ac.in This approach has led to the identification of lead compounds with subnanomolar potency in both binding affinity and functional invasion assays. nih.goviitkgp.ac.in

Several small-molecule CXCR4 antagonists have been developed and some have been approved for clinical use, such as Plerixafor for hematopoietic stem cell mobilization. nih.gov Ongoing clinical trials are evaluating other candidates like mavorixafor (B1662892) and motixafortide, highlighting the therapeutic potential of targeting this receptor. nih.govnih.gov

Nuclear Receptor Modulation by Sulfonamide-Chalcone Hybrids

Sulfonamide-chalcone hybrids are compounds that combine the structural features of a sulfonamide and a chalcone (B49325). This hybridization is designed to create molecules with synergistic or dual activities by targeting multiple biological pathways. nih.gov Chalcones are known to interact with various molecular targets, including nuclear receptors like the retinoic acid receptors. nih.gov

One key mechanism of action for some chalcone-containing compounds involves the modulation of the Keap1-Nrf2 pathway. nih.gov Chalcones can act as electrophilic stressors that form Michael adducts with cysteine residues on the Kelch-like ECH-associated protein 1 (KEAP1). nih.gov This interaction leads to the dissociation and nuclear translocation of the nuclear factor erythroid 2-related factor 2 (Nrf2). nih.gov Once in the nucleus, Nrf2 activates the expression of a suite of antioxidant and anti-inflammatory genes. nih.gov For instance, certain sulfonamide-chalcone hybrids have been shown to elevate Nrf2 and reactive oxygen species (ROS) levels in cancer cell lines. nih.gov

Cellular Pathway Modulation in In Vitro Research Models

Sulfonamides are a class of synthetic antimicrobial agents that function by disrupting the de novo synthesis of folic acid in bacteria. nih.govresearchgate.net Bacteria, unlike humans who obtain folate from their diet, must synthesize this essential vitamin. microbenotes.com Folic acid is a precursor for tetrahydrofolate (THF), a crucial coenzyme in the synthesis of nucleic acids (purines and pyrimidines) and certain amino acids. researchgate.netyoutube.com

The primary target of sulfonamides is the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS). nih.govresearchgate.net Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a natural substrate for DHPS. microbenotes.comnih.gov Due to this structural similarity, sulfonamides act as competitive inhibitors, binding to the active site of DHPS and preventing the condensation of PABA with dihydropteroate pyrophosphate. nih.govresearchgate.net This blockage halts the production of dihydropteroate, an immediate precursor to dihydrofolate, thereby arresting the entire folic acid synthesis pathway. researchgate.net The resulting folate deficiency inhibits bacterial growth and replication, leading to a bacteriostatic effect. microbenotes.com

It is important to note that not all sulfonamide-related compounds act via this mechanism. For example, Mafenide, which has a methylene (B1212753) group between the benzene ring and the amino nitrogen, is not antagonized by PABA, suggesting it does not compete for the same binding site on DHPS and its exact bactericidal mechanism remains less clear. nih.gov

Compounds containing the sulfonamide scaffold have demonstrated the ability to modulate inflammatory pathways in various in vitro models. mdpi.com Inflammation is a complex biological response involving numerous signaling pathways and the production of pro-inflammatory mediators. nih.gov

Research has shown that certain novel benzenesulfonamide derivatives can suppress the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and IL-6. mdpi.com A key mechanism for this anti-inflammatory activity is the downregulation of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins (B1171923) which are key inflammatory mediators. mdpi.com These compounds often modulate critical signaling pathways like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central regulators of the inflammatory response. mdpi.comnih.gov By inhibiting these pathways, the expression of numerous pro-inflammatory genes is suppressed. nih.gov

In vitro anti-inflammatory activity is often assessed using assays such as the inhibition of egg albumin or bovine serum albumin denaturation and red blood cell membrane stabilization, which can indicate potential cytoprotective and anti-inflammatory effects. mdpi.com Furthermore, direct enzymatic assays, such as COX inhibition assays, are used to quantify the inhibitory potency of these compounds against key inflammatory enzymes. mdpi.com Studies using macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) are common models to investigate the anti-inflammatory effects of compounds by measuring the reduction in nitric oxide and pro-inflammatory cytokine production. nih.gov

Structure Activity Relationship Sar Studies for N 4 Ethoxybenzyl Benzenesulfonamide Derivatives

Impact of Substituents on the Benzenesulfonamide (B165840) Moiety on Biological Activity

The benzenesulfonamide moiety serves as a primary interaction point for many target proteins, particularly metalloenzymes like carbonic anhydrases (CAs), where the sulfonamide group coordinates with the active site zinc ion. nih.govresearchgate.net The nature, position, and number of substituents on the benzene (B151609) ring significantly influence the binding affinity, selectivity, and physicochemical properties of the entire molecule.

Research into benzenesulfonamide derivatives as carbonic anhydrase inhibitors (CAIs) has shown that the substitution pattern on the benzene ring is critical for isoform selectivity. nih.govrsc.org The active site of CAs is funnel-shaped, with variations in amino acid residues at the rim and within a hydrophobic pocket. nih.gov Substituents on the benzenesulfonamide ring can interact with these variable residues, thereby tuning the inhibitory profile. For example, structural studies demonstrate that active-site residues at positions 92 and 131 can dictate the binding orientation and affinity of inhibitors. nih.gov

The electronic properties of substituents are also a key determinant of activity. The introduction of electron-withdrawing groups, such as chloro (Cl) or nitro (NO2), on the aryl moiety has been found to enhance the antibacterial activity of some sulfonamide derivatives against strains like S. aureus and S. typhimurium. researchgate.net In other contexts, such as anti-influenza agents, a chloro substitution on the phenyl ring resulted in reduced metabolic clearance and improved in vivo stability. rsc.org Conversely, in a study on p21-activated kinase 4 (PAK4) inhibitors, an electron-donating group was found to have a different impact on biological activity compared to various electron-withdrawing groups. mdpi.com

The position of the substituent (ortho, meta, or para) is equally important. Studies on CAIs have extensively used para-substituted benzenesulfonamides in what is known as the "tail approach," where modifications extend from this position to interact with peripheral residues, enhancing both potency and selectivity. nih.govrsc.org In a different study, meta-substituted benzenesulfonamides were identified as a potent scaffold for inhibiting metallo-β-lactamase ImiS. Furthermore, polysubstitution can amplify these effects; for instance, multiple substituents on the aryl ring have been shown to enhance antibacterial activity against a broader range of bacteria, including K. pneumonia and E. coli. researchgate.net

Table 1: Impact of Benzenesulfonamide Ring Substituents on Biological Activity

| Substituent Type | Position | Observed Effect | Target/Activity | Citation |

| Electron-withdrawing (e.g., -Cl, -NO₂) | Para | Enhanced antibacterial activity | S. aureus, S. typhimurium | researchgate.net |

| Chloro (-Cl) | Ortho | Reduced metabolic clearance, improved stability | Anti-influenza (HA inhibitors) | rsc.org |

| Various "tail" groups | Para | Modulates isoform specificity and potency | Carbonic Anhydrase Inhibitors | nih.gov |

| Amido scaffolds | Meta & Para | Potent inhibition of metallo-β-lactamase | ImiS Inhibitors | nih.gov |

| Polysubstitution | Various | Enhanced antibacterial activity | K. pneumonia, E. coli | researchgate.net |

Role of N-Substitution on the Sulfonamide Nitrogen in Modulating Biological Activity

Substitution on the sulfonamide nitrogen (N1 position) is a critical strategy for modulating the pharmacological profile of benzenesulfonamide derivatives. This position allows for the introduction of various alkyl or aryl groups that can alter the molecule's potency, selectivity, steric profile, and electronic properties.

The choice between attaching a simple alkyl chain or a more complex aralkyl group (like benzyl) to the sulfonamide nitrogen can lead to significant differences in biological activity. A study on N-(4-methoxyphenethyl)benzenesulfonamides, which are structurally analogous to the title compound, synthesized a series of N-alkyl and N-aralkyl derivatives to test their antibacterial properties. nih.gov This direct comparison allows for an evaluation of how these different substituent types influence potency against bacterial strains like Escherichia coli. nih.gov

In the context of TRPV1 antagonists, SAR studies on related scaffolds revealed that 2-benzyloxy derivatives were potent antagonists. nih.gov This highlights the potential of aralkyl groups to form favorable interactions within the target's binding site. Similarly, research on carbonic anhydrase inhibitors involved the synthesis of derivatives with various N-benzyl groups, including 4-methoxybenzyl and 4-fluorobenzyl substituents, which showed significant inhibitory activity. nih.gov The benzyl (B1604629) group, as an aralkyl substituent, offers a combination of a flexible alkyl linker and a rigid aryl ring that can engage in hydrophobic and π-stacking interactions, often leading to higher potency compared to simple, short-chain alkyl groups that may lack such specific interaction capabilities. The potency of N-alkyl substituents often correlates with chain length and lipophilicity, which is crucial for activity against certain bacterial strains. drugbank.com

The steric bulk and electronic nature of the N-substituent are fundamental to its interaction with a biological target. Large, bulky substituents can create steric hindrance, which may either be detrimental, by preventing access to the binding site, or beneficial, by orienting the molecule for optimal interaction or preventing binding to off-target proteins. nih.govbiorxiv.org For example, in the mechanism of bacterial resistance to sulfonamides, alterations in the target enzyme can create steric clashes that prevent the drug from binding effectively. nih.govbiorxiv.org

Influence of the 4-Ethoxybenzyl Moiety on Molecular Recognition and Interactions

The 4-ethoxybenzyl moiety is a significant component of the scaffold, contributing to molecular recognition through a combination of steric, hydrophobic, and potential hydrogen-bonding interactions. This group acts as a "tail" region that can probe and occupy specific pockets within a target protein's binding site.

The benzyl group itself provides a rigid aromatic ring connected by a flexible methylene (B1212753) linker. This allows the phenyl ring to orient itself to engage in favorable π-π stacking or hydrophobic interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding pocket. Studies on analogous 4-((benzyl)amino)benzenesulfonamide scaffolds for 12-lipoxygenase inhibition underscore the importance of this benzyl tail in achieving high potency. nih.govdocumentsdelivered.com

Table 2: Summary of N-Substituent Effects on Biological Activity

| N-Substituent Type | Property | Influence on Biological Activity | Example Context | Citation |

| Alkyl | Potency | Potency can correlate with chain length and lipophilicity. | Antibacterial Agents | nih.govdrugbank.com |

| Aralkyl (e.g., Benzyl) | Potency | Often confers higher potency due to hydrophobic and π-stacking interactions. | TRPV1 Antagonists, CA Inhibitors | nih.govnih.gov |

| Bulky Groups | Steric Effect | Can cause steric hindrance, preventing or enhancing binding depending on target topology. | Sulfonamide Resistance | nih.govbiorxiv.org |

| Electronically Diverse Groups | Electronic Effect | Modulates acidity of sulfonamide N-H and strength of coordination to target. | DNA Binding, Kinase Inhibition | mdpi.comnih.gov |

Identification of Key Pharmacophoric Elements within the N-(4-ethoxybenzyl)benzenesulfonamide Scaffold for Specific Biological Activities

A pharmacophore is the specific three-dimensional arrangement of molecular features essential for biological activity. dergipark.org.tr For the this compound scaffold, several key pharmacophoric elements can be identified that contribute to its interaction with various biological targets.

The Zinc-Binding Group (ZBG): The primary sulfonamide group (-SO₂NH₂) is a well-established pharmacophore for inhibiting zinc-containing metalloenzymes, most notably carbonic anhydrases (CAs). nih.govrsc.org The deprotonated sulfonamide nitrogen forms a coordinate bond with the Zn²⁺ ion in the enzyme's active site, anchoring the inhibitor and leading to potent inhibition. nih.gov

The Central Aromatic Ring: The benzenesulfonamide ring serves as the central scaffold. Its primary role is to correctly position the ZBG for interaction with the active site zinc. Furthermore, as discussed in section 6.1, substituents on this ring act as secondary pharmacophoric features that can form additional interactions to enhance affinity and, crucially, selectivity among different enzyme isoforms. nih.govresearchgate.net

The N-Benzyl Linker and Tail: The N-(4-ethoxybenzyl) portion functions as the "tail" of the molecule. This region is critical for exploring the topography of the binding site outside the immediate vicinity of the catalytic center. Key pharmacophoric features within this tail include:

Aromatic Ring: The phenyl ring of the benzyl group acts as a hydrophobic feature capable of π-stacking interactions.

Hydrogen Bond Acceptor: The ether oxygen of the ethoxy group serves as a potential hydrogen bond acceptor.

Molecular modeling and docking studies have been instrumental in visualizing these pharmacophoric interactions, confirming how the sulfonamide group binds to key residues and how the tail regions occupy distinct sub-pockets of the target protein. researchgate.netnih.gov

Design Principles for Enhanced Selectivity and Potency in Chemical Biology Research

The SAR data gathered for this compound and related structures have given rise to several key design principles for developing derivatives with improved potency and selectivity, particularly for use as chemical probes or therapeutic leads.

The "Tail Approach": This is a prominent strategy in the design of selective CA inhibitors. It involves keeping the benzenesulfonamide ZBG constant while systematically modifying the tail region (in this case, derivatives of the N-(4-ethoxybenzyl) group) to exploit differences in the amino acid composition at the entrance of the active site of various CA isoforms. nih.gov By designing tails that specifically interact with non-conserved residues, remarkable isoform selectivity can be achieved. nih.govrsc.org

Bioisosteric Replacement: This principle involves substituting one functional group with another that has similar physical or chemical properties to improve the molecule's pharmacological profile. For example, within the tail region, the ethoxy group could be replaced by other groups of similar size or hydrogen-bonding capacity (e.g., a trifluoromethoxy or a small alkyl amide group) to fine-tune binding interactions and metabolic stability. researchgate.net

Structure-Based Design and Conformational Constraint: Utilizing X-ray crystal structures and molecular modeling of target-ligand complexes allows for the rational design of more potent inhibitors. nih.gov For instance, if a binding pocket is narrow, introducing rigid elements or conformational constraints (e.g., incorporating the linker into a ring system) can reduce the entropic penalty upon binding and lock the molecule in a more favorable conformation, thus increasing potency.

Optimization of Physicochemical Properties: A key design principle is to modify the structure to achieve better "drug-like" properties. For example, structural modifications, such as the introduction of a chloro-substituent, have been shown to significantly improve metabolic stability and reduce clearance, which is essential for in vivo efficacy. rsc.org Balancing potency with properties like solubility, permeability, and metabolic stability is a central goal in the optimization process.

By applying these principles, the this compound scaffold can be systematically optimized to generate highly potent and selective molecules for specific biological applications.

Analytical Methodologies for N 4 Ethoxybenzyl Benzenesulfonamide in Research

Chromatographic Techniques for Purity Assessment and Quantification in Research Samples

Chromatography is a cornerstone for the separation and analysis of N-(4-ethoxybenzyl)benzenesulfonamide. Its application ranges from rapid, qualitative checks to rigorous quantitative assessments. The choice between different chromatographic methods, such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), is dictated by the specific requirements of the analysis, including the need for speed, sensitivity, or quantification.

Thin-Layer Chromatography (TLC) is an indispensable tool for the real-time monitoring of chemical reactions that synthesize or involve this compound. nsf.govnih.gov Its simplicity, speed, and low cost make it ideal for quickly assessing the progress of a reaction by observing the consumption of starting materials and the formation of the product. nih.gov In a typical application, a small aliquot of the reaction mixture is spotted onto a TLC plate, which is commonly coated with silica (B1680970) gel as the stationary phase. umich.edu